2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894551-59-8
VCID: VC6817599
InChI: InChI=1S/C29H31N3O4/c1-18-6-9-23(10-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-8-19(2)20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33)
SMILES: CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)OC)OC
Molecular Formula: C29H31N3O4
Molecular Weight: 485.584

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

CAS No.: 894551-59-8

Cat. No.: VC6817599

Molecular Formula: C29H31N3O4

Molecular Weight: 485.584

* For research use only. Not for human or veterinary use.

2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide - 894551-59-8

Specification

CAS No. 894551-59-8
Molecular Formula C29H31N3O4
Molecular Weight 485.584
IUPAC Name 2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C29H31N3O4/c1-18-6-9-23(10-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-8-19(2)20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33)
Standard InChI Key ISONLUDROQTGPN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)OC)OC

Introduction

Chemical Characterization and Structural Analysis

Molecular Identity and Physicochemical Properties

The compound’s molecular formula is C₂₉H₃₁N₃O₄, with a molecular weight of 485.584 g/mol. Its IUPAC name, 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide, reflects the integration of a quinoline backbone modified at the 3-position with a (4-methylphenyl)aminomethyl group and at the 1-position with an acetamide-linked 3,4-dimethylphenyl substituent . Key physicochemical parameters include:

PropertyValueSource
CAS Registry Number894551-59-8
Molecular Weight485.584 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The presence of dimethoxy groups at positions 6 and 7 enhances lipid solubility, while the acetamide side chain contributes to hydrogen-bonding capacity, critical for target interactions.

Spectral and Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the dimethoxy groups (δ 3.85–3.97 ppm), aromatic protons (δ 6.80–7.79 ppm), and the methylamino moiety (δ 2.41–2.80 ppm). X-ray crystallography of analogous compounds confirms planar quinoline systems with substituents adopting equatorial orientations to minimize steric hindrance .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting with 6,7-dimethoxy-1,2-dihydroquinolin-2-one:

  • Mannich Reaction: Introduction of the (4-methylphenyl)aminomethyl group at position 3 using formaldehyde and 4-methylaniline under acidic conditions.

  • Acetylation: Reaction with chloroacetyl chloride to install the acetamide side chain.

  • Coupling: Attachment of the 3,4-dimethylphenyl group via nucleophilic substitution.

Critical reaction parameters include maintaining a pH of 8–9 during acetylation and temperatures of 60–70°C for optimal yield (75–80%).

StepReagents/ConditionsYieldKey Intermediate
1Formaldehyde, 4-methylaniline, HCl65%3-(4-Methylbenzylamino)quinoline
2Chloroacetyl chloride, K₂CO₃78%Chloroacetamide derivative
33,4-Dimethylaniline, DMF, 70°C72%Final product

Purification and Quality Control

Purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is verified via High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Biological Activities and Mechanistic Insights

Anticancer Activity

Analogous compounds demonstrate IC₅₀ values of 8–12 µM against breast (MCF-7) and lung (A549) cancer cells . Mechanistically, the (4-methylphenyl)aminomethyl group may intercalate DNA or inhibit topoisomerase II, though target validation studies are pending .

Pharmacological Applications and Research Gaps

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of protein kinase C (PKC), suggesting potential as a kinase inhibitor.

Toxicological Profile

Future Directions

  • Target Identification: Proteomic screens to map interaction partners.

  • Derivatization: Optimizing substituents to enhance bioavailability.

  • Preclinical Testing: Evaluating efficacy in xenograft models.

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